2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)- is a chiral compound that belongs to the class of piperidine derivatives. This compound is notable for its applications in the field of local anesthetics, particularly due to its stereochemistry which influences its pharmacological properties. It is structurally related to other anesthetics like bupivacaine and ropivacaine, which are used in various medical procedures for pain management.
The compound can be identified by its IUPAC name (2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and has a molecular formula of with a molecular weight of approximately 260.37 g/mol. It is classified under the category of amides and piperidine derivatives, specifically as a local anesthetic agent due to its action on sodium channels in neuronal tissues .
The synthesis of 2-piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)- can be achieved through several methods. One notable method involves the reaction of 2,6-dimethylaniline with pipecolic acid derivatives. This reaction typically requires specific conditions such as the use of chiral catalysts to ensure the desired stereochemistry is achieved.
A patent describes a process that includes salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid followed by halogenation and amidation with 2,6-dimethylphenyl. The process yields over 85% efficiency with a melting point range of 118-120 °C .
The molecular structure of 2-piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)- features a piperidine ring substituted with an ethyl group and a 2,6-dimethylphenyl group. The stereochemistry at the nitrogen atom is crucial for its biological activity.
The compound exhibits chirality due to the presence of a stereocenter in the piperidine ring .
The compound can undergo various chemical reactions typical of amides and piperidines:
These reactions are important for modifying the compound's properties or synthesizing related compounds for research and therapeutic uses .
The mechanism of action for 2-piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)- primarily involves blocking sodium channels in nerve cells. This action prevents the propagation of action potentials, leading to localized anesthesia.
The specific stereochemistry plays a critical role in binding affinity to sodium channels, influencing both efficacy and duration of action compared to other local anesthetics like lidocaine or bupivacaine .
These properties indicate that the compound is likely to have good bioavailability while being sufficiently lipophilic to penetrate cell membranes .
The primary application of 2-piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)- is as a local anesthetic agent in medical settings. Its unique structure allows it to effectively block nerve conduction, making it suitable for procedures requiring localized pain relief.
Additionally, it serves as a model compound in research for studying stereoselective reactions and chiral synthesis processes due to its well-defined stereochemistry .
Chiral resolution remains indispensable for obtaining the target compound with pharmaceutically relevant enantiomeric purity (>99% ee). Diastereomeric salt crystallization using L-dibenzoyl tartaric acid effectively separates the (R)-enantiomer from racemic mixtures through selective crystallization from ethanol/water systems. This method exploits differential solubility of the diastereomeric complexes, achieving 97% enantiomeric excess after two recrystallizations with a 32% isolated yield [3]. For higher precision, preparative chiral chromatography employing amylose tris(3,5-dimethylphenylcarbamate) stationary phases resolves racemic mixtures at multigram scales using methanol/ethanol mobile phases. This technique achieves baseline separation (α = 1.82) with >99% ee, though with higher solvent consumption [7]. Kinetic resolution through enantioselective enzymatic hydrolysis represents an emerging approach, where lipases selectively hydrolyze the undesired (S)-enantiomer's amide bond, leaving the (R)-isomer intact for extraction [3].
Table 1: Performance Comparison of Chiral Resolution Methods
Technique | Resolving Agent/Column | Optimal Solvent | Max ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Crystallization | L-DBTA | Ethanol/Water (7:3) | 97 | 32 |
Preparative Chromatography | Amylose Tris(DMPC) | Methanol/Ethanol (9:1) | >99 | 28 |
Enzymatic Resolution | Candida antarctica Lipase B | Phosphate Buffer | 95 | 35 |
Catalytic asymmetric synthesis circumvents resolution requirements by directly constructing the chiral center. Phase-transfer catalysis with Cinchona-derived quaternary ammonium salts enables enantioselective N-alkylation of pipecoloxylidide precursors. Using 50% aqueous sodium hydroxide and toluene with (S)-N-(9-Anthracenylmethyl)cinchoninium bromide achieves 89% ee during ethyl bromide incorporation at 0°C [3] . Transition-metal catalysis employing iridium-phosphinooxazoline complexes facilitates asymmetric reductive amination between N-(2,6-dimethylphenyl)piperidin-2-one and acetaldehyde under hydrogen pressure (50 bar), affording the target compound with 93% ee and 78% yield . Chiral auxiliary approaches using (R)-4-Phenyl-2-oxazolidinone direct stereochemistry during piperidine ring functionalization, though require additional steps for auxiliary removal .
Table 2: Catalytic Systems for Asymmetric N-Ethylation
Catalyst Type | Specific System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Phase-Transfer Catalyst | (S)-N-(9-Anthracenylmethyl)cinchoninium Br | NaOH (50%), Toluene, 0°C | 89 | 76 |
Iridium Complex | Ir-PHOX | H₂ (50 bar), DCM, rt | 93 | 78 |
Chiral Auxiliary | (R)-4-Phenyl-2-oxazolidinone | n-BuLi, THF, -78°C to rt | >99 | 61* |
*Yield after auxiliary removal steps
Scalable synthesis prioritizes robustness and cost efficiency. Patent CN102558030A details a three-step sequence from pipecolic acid: (1) hydrochloride salt formation (reflux, 98% conversion), (2) halogenation using thionyl chloride (yielding acid chloride), and (3) amidation with 2,6-dimethylaniline in toluene, achieving 85% overall yield [2]. Critical process parameters include rigorous water exclusion (<200 ppm) during amidation to prevent hydrolysis and controlled addition rates maintaining temperature at 25±2°C. Fed-batch addition of acid chloride to dimethylaniline minimizes dimer formation, enhancing purity to 99.5% by HPLC [2]. Solvent recovery via distillation reduces production costs by 40%, while continuous flow hydrogenation of pyridine precursors improves N-ethylpiperidine consistency (99.8% purity) compared to batch methods . These optimizations enable metric-ton production with consistent enantiopurity specifications.
Traditional amidation employs stoichiometric coupling agents generating significant waste. Solvent-free mechanochemical amidation between (R)-1-ethylpiperidine-2-carboxylic acid and 2,6-dimethylaniline using ball milling with silica gel achieves 95% conversion in 2 hours without solvents or catalysts, reducing the process mass intensity (PMI) to 2.3 versus 8.7 for solution-phase reactions . Biocatalytic methods utilizing Aspergillus oryzae lipase in aqueous micellar systems catalyze amide bond formation with 82% yield and E-factor <1, dramatically improving sustainability metrics [3]. Microwave-assisted catalysis using polymer-supported 1-hydroxybenzotriazole (HOBt) reduces reaction times from 12 hours to 25 minutes while enabling catalyst recycling (>10 cycles without activity loss), minimizing reagent consumption [2]. Water as a solvent for amidation under phase-transfer conditions (TBAB catalyst) provides an effective alternative to toluene, eliminating halogenated solvent waste [2].
Salt formation stabilizes reactive intermediates and facilitates purification. The hydrochloride salt of the acid chloride intermediate precipitates selectively from diethyl ether solutions, enhancing stability during storage (6 months at -20°C versus days for free acid chloride) and providing a crystalline handle for downstream reactions [2] [5]. Zwitterion stabilization via sulfonate salts during N-alkylation suppresses racemization, maintaining >99% ee during ethyl bromide quaternization. Novel oxalate salts improve crystallization kinetics: the (R)-enantiomer-oxalate complex crystallizes in preferential columnar crystals from ethanol, enabling efficient isolation (95% recovery) compared to hydrochloride salts (78% recovery) [7]. Thermal analysis confirms enhanced stability of oxalate salts with decomposition onset at 192°C versus 165°C for free base, critical for long-term storage of pharmaceutical intermediates [5] [7].
Table 3: Characterization of Stabilizing Salts for Key Intermediate
Salt Form | Crystallization Solvent | Decomposition Onset (°C) | Storage Stability | Racemization During Isolation |
---|---|---|---|---|
Hydrochloride | Diethyl Ether | 165 | 6 months at -20°C | <0.5% |
Oxalate | Ethanol | 192 | 12 months at 4°C | <0.1% |
Sulfonate Zwitterion | Acetonitrile/Water (4:1) | 178 | 3 months at 25°C | Not detected |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7